N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide
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Overview
Description
N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a naphthalene ring and a phenylethyl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide typically involves the following steps:
Formation of the Naphthalen-1-yl Intermediate: This can be achieved through the nitration of naphthalene followed by reduction to form naphthalen-1-amine.
Formation of the Phenylethyl Intermediate: The phenylethyl group can be introduced through the reduction of acetophenone to form (1S)-1-phenylethanol, followed by conversion to (1S)-1-phenylethylamine.
Coupling Reaction: The final step involves the coupling of naphthalen-1-amine with (1S)-1-phenylethylamine in the presence of a coupling reagent such as carbodiimide to form the desired ethanediamide.
Industrial Production Methods
In an industrial setting, the production of N1-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Naphthalen-1-yl oxides, phenylethyl oxides.
Reduction Products: Naphthalen-1-yl amines, phenylethyl alcohols.
Substitution Products: Halogenated ethanediamides, alkylated ethanediamides.
Scientific Research Applications
N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N~1~-(Naphthalen-1-yl)-N~2~-ethyl-ethanediamide: Similar structure but lacks the phenylethyl group.
N~1~-(Phenyl)-N~2~-(1-phenylethyl)ethanediamide: Similar structure but lacks the naphthalene ring.
Uniqueness
N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide is unique due to the presence of both the naphthalene ring and the (1S)-1-phenylethyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
CAS No. |
816419-29-1 |
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Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-N'-[(1S)-1-phenylethyl]oxamide |
InChI |
InChI=1S/C20H18N2O2/c1-14(15-8-3-2-4-9-15)21-19(23)20(24)22-18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3,(H,21,23)(H,22,24)/t14-/m0/s1 |
InChI Key |
NQMFMRSQERHEJO-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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